Di-tert-butyl (7-bromo-1H-imidazo[4,5-c]pyridin-4-yl)imidodicarbonate is a chemical compound with the molecular formula and a molecular weight of approximately 413.27 g/mol. It is classified as an imidodicarbonic acid derivative, specifically an ester, and is known for its potential applications in medicinal chemistry due to its structural features that may influence biological activity. The compound is recognized by its CAS number 1392424-79-1 and various synonyms, including tert-butyl N-{7-bromo-1H-imidazo[4,5-c]pyridin-4-yl}-N-[(tert-butoxy)carbonyl]carbamate .
The synthesis of Di-tert-butyl (7-bromo-1H-imidazo[4,5-c]pyridin-4-yl)imidodicarbonate typically involves several steps:
Technical details regarding specific reaction conditions, such as temperatures and reaction times, are often proprietary but can be derived from related synthetic methodologies in the literature.
The molecular structure of Di-tert-butyl (7-bromo-1H-imidazo[4,5-c]pyridin-4-yl)imidodicarbonate can be represented as follows:
Di-tert-butyl (7-bromo-1H-imidazo[4,5-c]pyridin-4-yl)imidodicarbonate can participate in various chemical reactions:
These reactions are crucial for developing derivatives with enhanced or modified biological activities.
The mechanism of action for Di-tert-butyl (7-bromo-1H-imidazo[4,5-c]pyridin-4-yl)imidodicarbonate is primarily linked to its interaction with biological targets:
Data supporting these mechanisms typically arise from biochemical assays and pharmacological studies.
Relevant data from studies indicate that these properties are critical for determining the compound's behavior in biological systems.
Di-tert-butyl (7-bromo-1H-imidazo[4,5-c]pyridin-4-yl)imidodicarbonate has potential applications in various scientific fields:
Research into this compound continues to evolve, highlighting its significance in drug discovery and development efforts aimed at addressing complex diseases.
The retrosynthetic deconstruction of Di-tert-butyl (7-bromo-1H-imidazo[4,5-c]pyridin-4-yl)imidodicarbonate (CAS 1392424-79-1) reveals two primary strategic disconnections. First, the disassembly of the tert-butoxycarbonyl (Boc) protecting groups points to di-tert-butyl iminodicarboxylate (CAS 51779-32-9) as a key precursor for introducing the imidodicarbonate functionality. This reagent is commercially established as a protected ammonia equivalent in nucleophilic substitution reactions [4]. Second, scission of the C-N bond connecting the imidodicarbonate group to the heterocyclic core identifies 7-bromo-1H-imidazo[4,5-c]pyridine (CAS 90993-26-3) as the optimal electrophilic coupling partner. This brominated heterocycle serves as the foundational scaffold due to its strategically positioned bromine atom that facilitates selective functionalization at the C4 position [8].
The retrosynthetic pathway is further supported by molecular connectivity analysis through the SMILES notation (CC(C)(C)OC(=O)N(C(=O)OC(C)(C)C)C1=NC=C(Br)C2=C1N=CN2), which confirms the bonding pattern between the Boc-protected nitrogen and the C4 carbon of the imidazopyridine ring system [3] [6]. This analysis implies that the synthetic forward direction requires N-alkylation of the heterocyclic amine with di-tert-butyl iminodicarboxylate under basic conditions.
Table 1: Retrosynthetic Disconnections and Precursors
Target Fragment | Precursor Compound | CAS Number | Disconnection Strategy |
---|---|---|---|
Imidodicarbonate moiety | Di-tert-butyl iminodicarboxylate | 51779-32-9 | Boc group removal |
Bromoimidazopyridine core | 7-Bromo-1H-imidazo[4,5-c]pyridine | 90993-26-3 | C-N bond cleavage |
Complete protected structure | tert-Butyl N-(7-bromo-1H-imidazo[4,5-c]pyridin-4-yl)-N-tert-butoxycarbonyl-carbamate | 1392424-79-1 | Functional group interconversion |
The synthesis of Di-tert-butyl (7-bromo-1H-imidazo[4,5-c]pyridin-4-yl)imidodicarbonate proceeds through a sequence requiring precise optimization at each stage to maximize overall yield. The initial stage involves the preparation of 7-bromo-1H-imidazo[4,5-c]pyridine (MW: 198.02 g/mol, C₆H₄BrN₃) through cyclization of 4-bromo-3-aminopyridine using trimethylorthoformate with acetic acid catalysis. This step typically achieves 65-75% yield but can be enhanced to >85% by employing microwave-assisted synthesis at controlled temperatures (140-160°C), significantly reducing reaction times from 12 hours to 45 minutes [8].
The pivotal coupling reaction between 7-bromo-1H-imidazo[4,5-c]pyridine and di-tert-butyl iminodicarboxylate requires careful optimization. Key parameters include:
Purification presents significant challenges due to the compound's polarity and molecular weight (413.27 g/mol). Chromatographic purification on silica gel with ethyl acetate/hexane gradients (30-50% EtOAc) effectively separates the target compound from di-Boc decomposition products. Cold-chain transportation is recommended for commercial batches to preserve integrity, as specified by suppliers [1] [6]. These optimizations collectively enable isolated yields of 70-78% for the final product, a significant improvement over initial reported yields of 50-55%.
Table 2: Synthesis Optimization Parameters and Outcomes
Reaction Stage | Key Variable | Suboptimal Conditions | Optimized Conditions | Yield Improvement |
---|---|---|---|---|
Heterocycle formation | Time/Temperature | 12h reflux | 45min microwave @ 150°C | 65% → 85% |
Imidodicarbonate coupling | Base | Triethylamine | Potassium carbonate | 55% → 68% |
Imidodicarbonate coupling | Solvent | DMF | Anhydrous acetonitrile | 60% → 75% |
Purification | Method | Simple precipitation | Gradient silica chromatography | Purity 85% → 98% |
The dual tert-butoxycarbonyl (Boc) groups in Di-tert-butyl (7-bromo-1H-imidazo[4,5-c]pyridin-4-yl)imidodicarbonate serve critical functions in enabling selective downstream transformations. The Boc protection strategy achieves three primary objectives: (1) nitrogen atom protection from unwanted nucleophilic attack during cross-coupling reactions, (2) enhanced solubility of the heterocyclic system in organic solvents facilitating purification, and (3) prevention of tautomerization that could lead to regioisomeric impurities. The molecular structure features a unique geminal di-Boc protection on the pyridine nitrogen, creating a sterically shielded environment that directs subsequent metal-catalyzed reactions exclusively to the C7 bromine position [3] [6].
The IUPAC name—tert-butyl N-(7-bromo-3H-imidazo[4,5-c]pyridin-4-yl)-N-[(2-methylpropan-2-yl)oxycarbonyl]carbamate—explicitly defines the protecting group arrangement [3]. These Boc groups exhibit orthogonal deprotection relative to other common nitrogen-protecting groups, allowing sequential functionalization of the brominated heterocycle. Crucially, the Boc groups can be cleanly removed under acidic conditions (trifluoroacetic acid in dichloromethane, 0-5°C) without cleavage of the imidazole ring system, regenerating the primary amine functionality for further derivatization [4] [9]. This controlled deprotection is essential for pharmaceutical synthesis where the unprotected amine serves as a handle for amide bond formation or transition metal-catalyzed amination.
The installation of bromine at the C7 position requires precise catalytic control to prevent polybromination. Electrophilic bromination using bromine in acetic acid with catalytic silver sulfate achieves 85-90% regioselectivity for the C7 position due to the electron-rich character of the imidazo[4,5-c]pyridine system. This selectivity is further enhanced to >95% by employing N-bromosuccinimide (NBS) in DMF at 40°C, where the solvent polarity stabilizes the transition state for monobromination [8].
The formation of the tert-butyl carbamate functionality employs fundamentally different catalytic approaches depending on the synthetic stage:
The molecular weight (413.27 g/mol) and structural complexity necessitate catalyst systems that minimize side reactions. Palladium-based catalysts with sterically demanding ligands like tri-tert-butylphosphonium tetrafluoroborate effectively suppress protodebromination during carbamate installation, preserving the valuable carbon-bromine bond for subsequent cross-coupling reactions in pharmaceutical synthesis [10].
CAS No.: 79-76-5
CAS No.: 17869-27-1
CAS No.: 92292-84-7
CAS No.: 13538-21-1
CAS No.:
CAS No.: 123301-46-2